molecular formula C21H18N4O4S2 B2925086 2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-nitrobenzo[b]thiophene-2-carboxylate CAS No. 941958-91-4

2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-nitrobenzo[b]thiophene-2-carboxylate

Cat. No.: B2925086
CAS No.: 941958-91-4
M. Wt: 454.52
InChI Key: ZFCNGMJENSDSPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-nitrobenzo[b]thiophene-2-carboxylate” is a chemical compound with a complex structure. It contains a benzo[d]thiazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their biological activities .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The benzo[d]thiazole ring is a five-membered heterocyclic compound, which contains sulfur and nitrogen . The orientation of the thiazole ring towards the target site can be affected by substituents at position-2 and -4 .

Scientific Research Applications

Synthesis and Antioxidant Activity

A study by Özil et al. (2018) focused on the synthesis of benzimidazole derivatives containing either a piperazine or morpholine skeleton, which were evaluated for their antioxidant activities. These compounds, synthesized via a rapid 'one-pot' nitro reductive cyclization reaction, demonstrated significant in vitro antioxidant activities, assessed through various assays such as Cupric Reducing Antioxidant Capacity (CUPRAC) and Ferric Reducing Antioxidant Power (FRAP). The research suggests potential applications in developing antioxidant agents (Özil, Baltaş, & Parlak, 2018).

Dual Antidepressant Action

Research by Orus et al. (2002) synthesized benzo[b]thiophene derivatives with varying substituents to create dual-action antidepressant drugs. These compounds exhibited both 5-HT1A receptor affinity and serotonin reuptake inhibition, demonstrating a promising approach for antidepressant therapy (Orus et al., 2002).

Antimicrobial Applications

Yolal et al. (2012) explored the antimicrobial potential of eperezolid-like molecules, which included the synthesis of derivatives containing the piperazine moiety. These compounds showed high anti-Mycobacterium smegmatis activity, indicating their relevance in developing new antimicrobial agents (Yolal et al., 2012).

Anticancer Activity

El-Naem et al. (2003) synthesized a series of 5-substituted 2-methylbenzimidazoles, investigating their anticancer activity. Some of these compounds showed potent cytotoxic effects against various human cancer cell lines, highlighting their potential in cancer therapy (El-Naem, El‐Nzhawy, El-Diwani, & Abdel Hamid, 2003).

Neuroprotective Agents

A study by Ohkubo et al. (1995) synthesized novel 4-arylazole derivatives, including thiazole, oxazole, and imidazole, with an amino moiety at the azole ring's C-5 position. These compounds were tested for anti-anoxic activity, with some showing significant effects, suggesting their application in developing neuroprotective drugs (Ohkubo, Kuno, Sakai, & Takasugi, 1995).

Future Directions

The future research directions for this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry. The design and structure-activity relationship of bioactive molecules could also be an area of interest .

Properties

IUPAC Name

[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 5-nitro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4S2/c1-23-6-8-24(9-7-23)21-22-16-4-3-15(12-18(16)31-21)29-20(26)19-11-13-10-14(25(27)28)2-5-17(13)30-19/h2-5,10-12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCNGMJENSDSPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC5=C(S4)C=CC(=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.